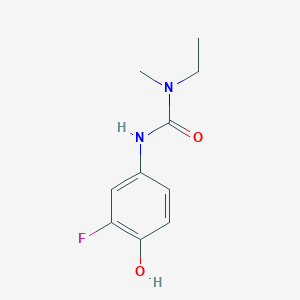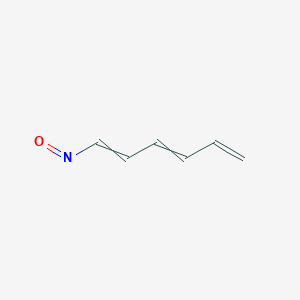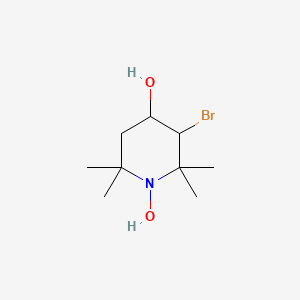
3-Bromo-2,2,6,6-tetramethylpiperidine-1,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2,2,6,6-tetramethylpiperidine-1,4-diol is an organic compound belonging to the class of piperidines. This compound is characterized by the presence of a bromine atom and two hydroxyl groups attached to a piperidine ring, which is further substituted with four methyl groups. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,2,6,6-tetramethylpiperidine-1,4-diol typically involves the bromination of 2,2,6,6-tetramethylpiperidine-1,4-diol. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the formation of by-products and ensuring consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-2,2,6,6-tetramethylpiperidine-1,4-diol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The bromine atom can be reduced to a hydrogen atom, yielding 2,2,6,6-tetramethylpiperidine-1,4-diol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
Oxidation: Formation of 2,2,6,6-tetramethylpiperidine-1,4-dione.
Reduction: Formation of 2,2,6,6-tetramethylpiperidine-1,4-diol.
Substitution: Formation of various substituted piperidines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Bromo-2,2,6,6-tetramethylpiperidine-1,4-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Bromo-2,2,6,6-tetramethylpiperidine-1,4-diol involves its interaction with various molecular targets. The bromine atom and hydroxyl groups play crucial roles in its reactivity, allowing it to participate in a range of chemical transformations. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable intermediates that facilitate further chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): A stable free radical used as an oxidizing agent.
2,2,6,6-Tetramethylpiperidine: A hindered amine used as a base in organic synthesis.
3-Chloro-2,2,6,6-tetramethylpiperidine-1,4-diol: Similar structure with a chlorine atom instead of bromine.
Uniqueness
3-Bromo-2,2,6,6-tetramethylpiperidine-1,4-diol is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro and unsubstituted counterparts. This makes it particularly valuable in synthetic applications where selective bromination is required.
Eigenschaften
CAS-Nummer |
114543-22-5 |
|---|---|
Molekularformel |
C9H18BrNO2 |
Molekulargewicht |
252.15 g/mol |
IUPAC-Name |
3-bromo-1-hydroxy-2,2,6,6-tetramethylpiperidin-4-ol |
InChI |
InChI=1S/C9H18BrNO2/c1-8(2)5-6(12)7(10)9(3,4)11(8)13/h6-7,12-13H,5H2,1-4H3 |
InChI-Schlüssel |
CMDZMCDTKWBFFX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(C(C(N1O)(C)C)Br)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{2-Methyl-6-[(trimethylsilyl)oxy]-1,4-phenylene}bis(trimethylsilane)](/img/structure/B14311488.png)

![1-[2-(Ethylamino)dodecyl]pyrrolidine-2,5-dione](/img/structure/B14311500.png)
![1-Methyl-1-[(5-methyl-1H-imidazol-4-yl)methyl]piperidin-1-ium methyl sulfate](/img/structure/B14311501.png)
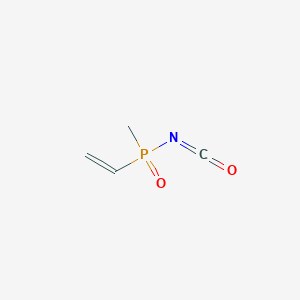


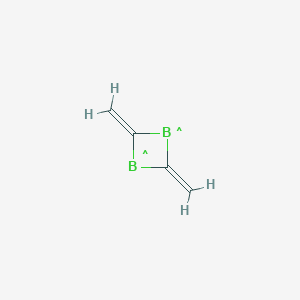
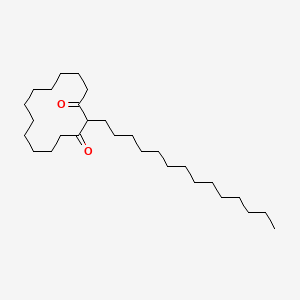
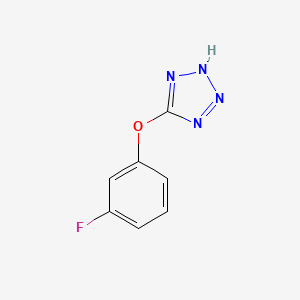
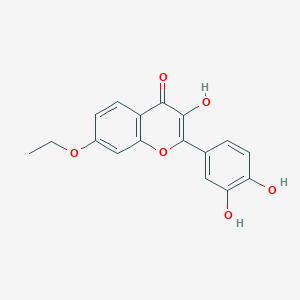
![6-Acetyl-5,5-dimethyl-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14311547.png)
